molecular formula C14H18N2O2 B5637619 N-{1-[(dimethylamino)carbonyl]-2-methyl-1-propen-1-yl}benzamide

N-{1-[(dimethylamino)carbonyl]-2-methyl-1-propen-1-yl}benzamide

Cat. No. B5637619
M. Wt: 246.30 g/mol
InChI Key: IPRCMNALNSCRQX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves complex reactions and is essential for understanding the derivatization and functionalization of these molecules. For instance, the synthesis of benzoylamino derivatives has been studied, which includes the use of amide and carbonyl moieties in a lactone group to facilitate hydrogen-bonded dimer formation. This process is significant in understanding the synthesis pathways of similar compounds (Kranjc et al., 2012).

Molecular Structure Analysis

The molecular structure of such compounds is often elucidated using crystallography. For example, a related compound, N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide, has been analyzed using X-ray crystallography, revealing details about its monoclinic space group and cell parameters (Al-Hourani et al., 2016).

Chemical Reactions and Properties

The chemical reactions and properties of these compounds can be diverse. For example, studies on derivatives like N-[(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) have shown that they can selectively inhibit histone deacetylases, which is significant for understanding their biochemical interactions (Zhou et al., 2008).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting points, and crystallization behaviors, are crucial for their application in different fields. For example, the crystal structure analysis of benzamides has provided insights into their solid-state characteristics, such as hydrogen bonding patterns and crystal packing (Kumar et al., 2016).

Chemical Properties Analysis

Chemical properties like reactivity, stability, and functional group interactions are central to understanding these compounds. Studies on similar benzamide derivatives have shown various interactions, such as hydrogen bonding and π-π interactions, which are critical for their chemical behavior (Saeed et al., 2020).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, if used in a biological context, it could potentially interact with biological molecules through its amide group .

Safety and Hazards

While specific safety and hazard information for this compound is not available, similar compounds, such as dimethylamine, are known to be skin irritants and can cause respiratory irritation .

Future Directions

Future research could potentially explore the synthesis methods, reactivity, and potential applications of this compound. Given the presence of the amide and dimethylamino groups, it could potentially be used in a variety of chemical and biological contexts .

properties

IUPAC Name

N-[1-(dimethylamino)-3-methyl-1-oxobut-2-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-10(2)12(14(18)16(3)4)15-13(17)11-8-6-5-7-9-11/h5-9H,1-4H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPRCMNALNSCRQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C(=O)N(C)C)NC(=O)C1=CC=CC=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6429605

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